molecular formula C10H11NO3 B13950266 1-(2-Isocyanatoethoxy)-2-methoxybenzene CAS No. 775348-87-3

1-(2-Isocyanatoethoxy)-2-methoxybenzene

Cat. No.: B13950266
CAS No.: 775348-87-3
M. Wt: 193.20 g/mol
InChI Key: UDTFSGQNCVKRFE-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate group attached to an ethoxy and methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene can be synthesized through the reaction of 1,2-dimethoxyethane with phosgene and methylamine. The reaction typically involves the following steps:

    Reaction with Phosgene: 1,2-dimethoxyethane is reacted with phosgene to form an intermediate chloroformate.

    Amination: The intermediate is then treated with methylamine to produce the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

    Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form urea derivatives.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to facilitate these reactions, such as tertiary amines or metal catalysts.

Major Products Formed:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-(2-Isocyanatoethoxy)-2-methoxybenzene has diverse applications in scientific research:

    Polymer Synthesis: Used as a monomer in the production of polyurethanes, which are utilized in coatings, adhesives, and foams.

    Surface Modification: Employed to modify surfaces to enhance properties such as hydrophobicity or adhesion.

    Drug Delivery Systems: Investigated for its potential in creating drug delivery vehicles due to its reactivity and ability to form stable linkages.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethoxy)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in applications such as polymer synthesis and surface modification .

Comparison with Similar Compounds

  • 1-Isocyanato-2-(2-methoxyethoxy)ethane
  • (2-Isocyanatoethoxy)benzene

Comparison: 1-(2-Isocyanatoethoxy)-2-methoxybenzene is unique due to the presence of both methoxy and ethoxy groups on the benzene ring, which can influence its reactivity and solubility.

Properties

CAS No.

775348-87-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(2-isocyanatoethoxy)-2-methoxybenzene

InChI

InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3

InChI Key

UDTFSGQNCVKRFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN=C=O

Origin of Product

United States

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